Thalidasine - 16623-56-6

Thalidasine

Catalog Number: EVT-428574
CAS Number: 16623-56-6
Molecular Formula: C39H44N2O7
Molecular Weight: 652.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thalidasine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Source and Classification

Thalidasine is isolated from the roots of Thalictrum flavum, a flowering plant in the buttercup family, known for its medicinal properties. The classification of thalidasine falls under the category of alkaloids, specifically bisbenzylisoquinoline alkaloids, which are characterized by their complex structures and significant biological activities .

Synthesis Analysis

The synthesis of thalidasine has been explored through various methods, with significant research focusing on stereocontrolled reactions. One prominent method involves the Bischler–Napieralski reaction, which allows for the formation of the core structure of thalidasine through cyclization processes. This method typically requires specific reaction conditions such as temperature control and the use of appropriate catalysts to ensure high yields and selectivity .

Molecular Structure Analysis

Thalidasine's molecular structure is characterized by a complex arrangement that includes two benzyl groups linked by an isoquinoline framework. The detailed structural elucidation has been achieved through various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry. The molecular formula of thalidasine is C₁₈H₁₉N₃O₃, and its structure features multiple functional groups that contribute to its biological activity .

Key Structural Features

  • Benzyl Groups: These groups enhance lipophilicity and may influence interactions with biological targets.
  • Isoquinoline Core: This moiety is critical for the pharmacological activity associated with many alkaloids.
  • Functional Groups: Hydroxyl and methoxy groups present in thalidasine are essential for its reactivity and interaction with enzymes.
Chemical Reactions Analysis

Thalidasine participates in a variety of chemical reactions typical for alkaloids, including:

  • Oxidation: Thalidasine can undergo oxidation reactions that modify its functional groups, potentially altering its biological activity.
  • Reduction: Reduction processes may be utilized to synthesize derivatives or study metabolic pathways.
  • Substitution Reactions: These reactions can introduce new functional groups into the thalidasine molecule, leading to novel compounds with varied properties .

These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.

Mechanism of Action

The mechanism of action for thalidasine, particularly in cancer treatment, involves its interaction with cellular components that regulate cell division and apoptosis. Research suggests that thalidasine may disrupt microtubule dynamics, similar to other well-known anticancer agents like paclitaxel. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells .

Key Mechanistic Insights

  • Microtubule Disruption: Thalidasine interferes with microtubule assembly, preventing proper mitotic spindle formation.
  • Induction of Apoptosis: By blocking cell division and triggering apoptotic pathways, thalidasine exhibits potential as an anticancer agent.
Physical and Chemical Properties Analysis

Thalidasine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 313.36 g/mol.
  • Solubility: Thalidasine shows varying solubility in organic solvents, which is crucial for its extraction and purification processes.
  • Stability: The compound's stability can be affected by environmental factors such as light and temperature.

These properties are essential for understanding how thalidasine behaves in biological systems and during synthesis .

Applications

Thalidasine's applications primarily lie within medicinal chemistry and pharmacology. Its potential as an anticancer agent has been a focal point in various studies aimed at developing new therapeutic strategies against resistant cancer types. Additionally, thalidasine serves as a lead compound for synthesizing novel derivatives that may possess enhanced efficacy or reduced toxicity compared to existing treatments .

Key Applications

  • Anticancer Research: Investigated for its ability to inhibit cancer cell proliferation.
  • Pharmacological Studies: Used to explore structure-activity relationships within bisbenzylisoquinoline alkaloids.
  • Natural Product Chemistry: Serves as a model compound for synthesizing related alkaloids with potential therapeutic benefits.
Historical Context and Evolution of Thalidomide Research

Origins and Initial Therapeutic Applications (1950s–1960s)

Thalidomide (α-(N-phthalimido)glutarimide) was first synthesized in 1953 by Swiss pharmaceutical company Ciba. After initial abandonment, German pharmaceutical company Chemie Grünenthal acquired the compound in 1954 under the leadership of Heinrich Mückter. Marketed as Contergan in Germany (1957) and Distaval in the United Kingdom (1958), thalidomide was promoted as a non-barbiturate sedative-hypnotic with several distinguishing properties [1] [3] [10].

Table 1: Initial Therapeutic Claims for Thalidomide (1957-1961)

PropertyClinical ApplicationMarketing Claims
SedativeInsomnia, anxiety"Deep sleep without hangover"
AntiemeticMorning sickness"Safe for pregnant women"
AntitussiveCough/cold remediesIngredient in Grippex
Autonomic effectsNeuropathic painOff-label uses

Preclinical testing was critically inadequate. Rodent studies failed to establish a lethal dose (LD₅₀) and showed no acute toxicity, leading to claims of human safety [1] [7]. Crucially, no teratogenicity studies were conducted in pregnant animals—a standard omission in that era. The drug’s popularity surged due to over-the-counter availability in 46 countries, with an estimated 14.6 tons sold in West Germany alone in 1960 [1] [10]. Its perceived safety profile and effectiveness against pregnancy-related nausea cemented its use among obstetric populations before evidence of catastrophe emerged.

The Thalidomide Tragedy: Teratogenicity and Global Regulatory Reforms

By 1961, independent clinical observations revealed thalidomide’s devastating teratogenic effects. German pediatrician Widukind Lenz and Australian obstetrician William McBride documented severe congenital malformations—notably phocomelia (flipper-like limbs), internal organ defects, and sensory impairments—in infants exposed in utero [1] [2] [7]. The critical exposure window was identified as days 20–42 post-conception, with a single 50 mg dose sufficient to cause malformations [1] [10].

Table 2: Global Impact of the Thalidomide Tragedy

CountryEstimated Birth DefectsKey Regulatory Response
West Germany~2,500Drug withdrawn Nov 1961
United Kingdom~2,000Medicines Act (1968)
Australia170+Enhanced pharmacovigilance
Canada125+Society of Toxicology founded
USA17 (limited distribution)Kefauver-Harris Amendments (1962)

The disaster exposed systemic failures:

  • Inadequate testing: Lack of prenatal toxicology studies across species [7].
  • Regulatory gaps: Automatic drug approval if regulators didn’t respond within 60–180 days [4].
  • Corporate negligence: Continued distribution despite safety signals [6] [10].

In the United States, pharmacologist Frances Oldham Kelsey of the Food and Drug Administration blocked approval due to concerns about peripheral neuritis and insufficient safety data. Her vigilance prevented widespread exposure, though Richardson-Merrell’s unauthorized "clinical trials" distributed 2.5 million tablets to 20,000 patients [4] [6]. The tragedy directly spurred the Kefauver-Harris Amendments (1962), mandating:

  • Proof of efficacy and safety via controlled trials
  • Informed consent for study participants
  • FDA authority over drug advertising [2] [4].

Globally, similar reforms emerged, including the UK’s Committee on Safety of Drugs (1963) and Medicines Act (1968), which classified drugs by accessibility (prescription-only, pharmacy-only, general sale) [2] [7].

Rediscovery and Repurposing in Modern Medicine (1990s–Present)

Thalidomide’s rehabilitation began in 1964 when Israeli physician Jacob Sheskin serendipitously used it as a sedative for leprosy patients with erythema nodosum leprosum (ENL). Patients showed dramatic improvement in skin lesions and fever, revealing thalidomide’s potent anti-inflammatory and immunomodulatory properties [1] [8]. This led to FDA approval for ENL in 1998 under strict risk mitigation protocols [5] [8].

Mechanistic research elucidated dual pathways:

  • Anti-angiogenesis: Inhibition of basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), preventing tumor vascularization [1] [9].
  • Immunomodulation: Downregulation of tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa-B (NF-κB), alongside T-cell co-stimulation [1] [8].

A pivotal 2010 study identified cereblon as thalidomide’s primary target. Thalidomide binds cereblon—a component of the E3 ubiquitin ligase complex—altering its substrate specificity and leading to degradation of transcription factors (e.g., SALL4) critical for fetal development and cancer progression [9].

Table 3: Modern Therapeutic Indications for Thalidomide

ConditionMechanism of ActionRegulatory Status
Multiple myelomaAnti-angiogenic, IMiD activityFDA-approved (2006)
Erythema nodosum leprosumTNF-α inhibitionFDA-approved (1998)
Crohn’s diseaseImmunomodulationOrphan designation
Kaposi sarcomaAnti-angiogenicOrphan designation

Properties

CAS Number

16623-56-6

Product Name

Thalidasine

IUPAC Name

(3S,22S)-10,11,15,16,27-pentamethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(33),7(12),8,10,14(36),15,17,24(35),25,27,30(34),31-dodecaene

Molecular Formula

C39H44N2O7

Molecular Weight

652.8 g/mol

InChI

InChI=1S/C39H44N2O7/c1-40-17-15-27-28-22-34(44-5)37(45-6)36(27)48-39-35-25(21-33(43-4)38(39)46-7)14-16-41(2)30(35)19-24-10-13-31(42-3)32(20-24)47-26-11-8-23(9-12-26)18-29(28)40/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1

InChI Key

SVQMVSCWYACSCP-KYJUHHDHSA-N

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)OC)OC

Synonyms

thalidasine

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.